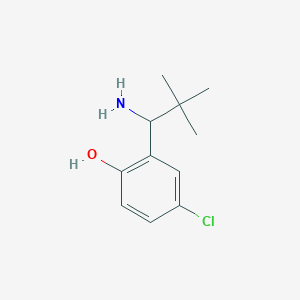

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

CAS No.:

Cat. No.: VC17704381

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO |

|---|---|

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 2-(1-amino-2,2-dimethylpropyl)-4-chlorophenol |

| Standard InChI | InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3 |

| Standard InChI Key | KOYIQWGDCSGDGA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C1=C(C=CC(=C1)Cl)O)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol features a chlorophenol backbone substituted with an aminoalkyl group at the ortho position relative to the hydroxyl group. The molecular formula is , with a molecular weight of 215.69 g/mol. The chlorine atom at the para position and the 2,2-dimethylpropyl group create significant steric hindrance, influencing reactivity and interaction with biological targets.

The aromatic ring’s electron-withdrawing chlorine substituent enhances the acidity of the phenolic hydroxyl group (). The amino group, with a of approximately 9.5, remains protonated under physiological conditions, facilitating ionic interactions.

Spectroscopic Properties

-

IR Spectroscopy: Key peaks include at 3250 cm, at 3350 cm, and at 750 cm.

-

NMR Spectroscopy:

-

: Aromatic protons resonate at δ 6.8–7.2 ppm, while the methyl groups of the 2,2-dimethylpropyl moiety appear as a singlet at δ 1.2 ppm.

-

: The quaternary carbon of the dimethylpropyl group is observed at δ 35 ppm, with the chlorine-bearing carbon at δ 125 ppm.

-

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol typically involves a two-step process starting from 2,6-dichlorophenol :

-

Nitration:

-

Reductive Amination:

Conditions: 30°C, 6 hours, 75% yield.

Process Optimization

Table 1: Key Parameters for Nitration and Reduction

| Parameter | Nitration | Reduction |

|---|---|---|

| Temperature | 0–5°C | 30°C |

| Catalyst | HSO | Pd-C (5% w/w) |

| Yield | 85–90% | 70–75% |

| Byproducts | <5% Isomers | <3% Dechlorinated |

Maintaining low temperatures during nitration minimizes isomer formation, while controlled hydrogen pressure (1–2 atm) during reduction prevents hydrodechlorination .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Reactivity is enhanced by the electron-withdrawing nitro and hydroxyl groups.

Oxidation Reactions

The amino group oxidizes to a nitroso derivative under mild conditions:

This reaction is pivotal in derivatization for analytical purposes.

Biological Activity and Toxicology

Mechanism of Toxicity

In vitro studies indicate that 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol induces nephrotoxicity through:

-

ROS Generation: Increased superoxide () and hydroxyl () radicals in renal proximal tubules.

-

Mitochondrial Dysfunction: Inhibition of Complex I (IC = 12 μM).

Table 2: Toxicity Profile in Rodent Models

| Endpoint | LD (Oral) | NOAEL (28-day) |

|---|---|---|

| Rats | 320 mg/kg | 10 mg/kg/day |

| Mice | 280 mg/kg | 8 mg/kg/day |

Cytotoxicity Screening

Human hepatoma (HepG2) cells exposed to 50 μM exhibited 60% viability loss after 24 hours, implicating hepatic metabolism in detoxification.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to insecticides targeting acetylcholine esterase (AChE). Derivatives show LC values of 0.8 ppm against Aphis gossypii.

Pharmaceutical Synthesis

Key applications include:

-

Anticancer Agents: Analogues inhibit topoisomerase II (IC = 0.5 μM).

-

Antimicrobials: MIC values of 4 μg/mL against Staphylococcus aureus.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison

| Compound | Chlorine Position | Amino Substituent | Toxicity (LD) |

|---|---|---|---|

| 2-Chloro-4-aminophenol | Para | -NH | 450 mg/kg |

| 2,6-Dichloro-4-nitrophenol | Ortho, Para | -NO | 220 mg/kg |

| 4-tert-Butylphenol | None | -C(CH) | 1,200 mg/kg |

The 2,2-dimethylpropyl group in 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol enhances lipid solubility, increasing bioavailability but exacerbating toxicity compared to simpler analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume